molecular formula C22H16N4 B13574830 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole

2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole

Cat. No.: B13574830
M. Wt: 336.4 g/mol
InChI Key: PQZOJXYSZWLDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a pyrazole ring fused with a benzodiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with o-phenylenediamine under reflux conditions in the presence of a suitable catalyst. One efficient method uses Gadolinium (III) trifluoromethanesulfonate as a catalyst in ethanol, achieving good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes using continuous flow reactors and scalable catalysts to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole involves its interaction with various molecular targets:

Properties

Molecular Formula

C22H16N4

Molecular Weight

336.4 g/mol

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-1H-benzimidazole

InChI

InChI=1S/C22H16N4/c1-3-9-16(10-4-1)21-18(15-26(25-21)17-11-5-2-6-12-17)22-23-19-13-7-8-14-20(19)24-22/h1-15H,(H,23,24)

InChI Key

PQZOJXYSZWLDNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.